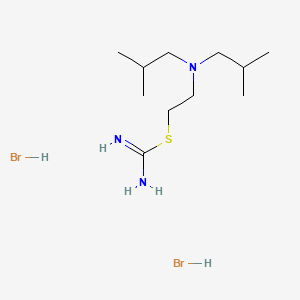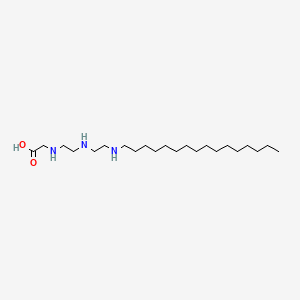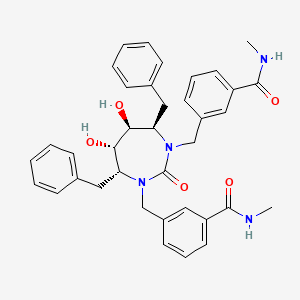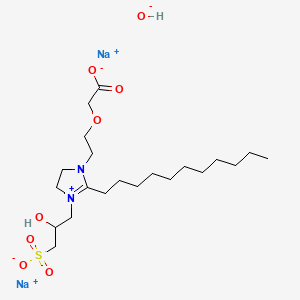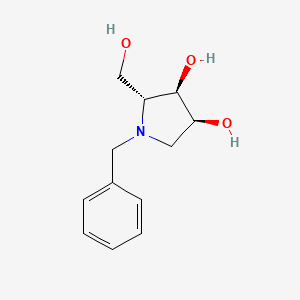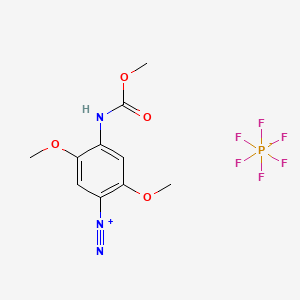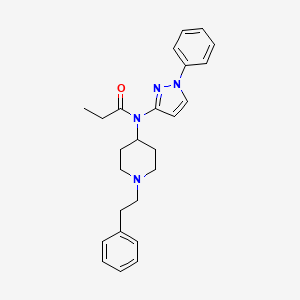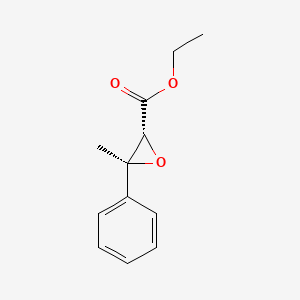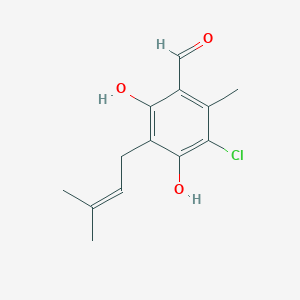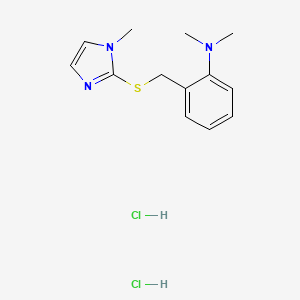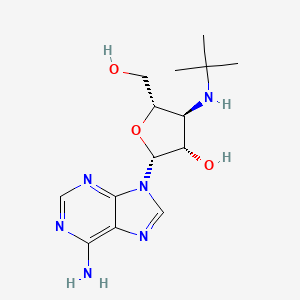
3'-(t-Butylamino)-3'-deoxyadenosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3’-(t-Butylamino)-3’-deoxyadenosine is a modified nucleoside analog where the hydroxyl group at the 3’ position of adenosine is replaced with a t-butylamino group. This modification can significantly alter the biological properties of the nucleoside, making it a compound of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(t-Butylamino)-3’-deoxyadenosine typically involves the protection of the amino group of adenosine, followed by selective substitution at the 3’ position. The t-butylamino group is introduced using t-butylamine under specific reaction conditions. The final step involves deprotection to yield the desired compound.
Industrial Production Methods
Industrial production methods for 3’-(t-Butylamino)-3’-deoxyadenosine would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures to monitor the production process.
化学反应分析
Types of Reactions
3’-(t-Butylamino)-3’-deoxyadenosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the t-butylamino group or other functional groups in the molecule.
Substitution: The t-butylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized nucleoside derivatives, while substitution reactions can introduce various functional groups at the 3’ position.
科学研究应用
3’-(t-Butylamino)-3’-deoxyadenosine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of modified nucleic acids and other complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool for probing nucleic acid interactions.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of novel materials and as a component in various biochemical assays.
作用机制
The mechanism of action of 3’-(t-Butylamino)-3’-deoxyadenosine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The t-butylamino group may affect the compound’s binding affinity to enzymes and other molecular targets, altering pathways involved in DNA and RNA synthesis.
相似化合物的比较
Similar Compounds
3’-Amino-3’-deoxyadenosine: Similar structure but with an amino group instead of a t-butylamino group.
3’-Deoxyadenosine: Lacks the t-butylamino group, making it less bulky and potentially less reactive.
2’-Deoxyadenosine: Modification at the 2’ position instead of the 3’ position.
Uniqueness
3’-(t-Butylamino)-3’-deoxyadenosine is unique due to the presence of the bulky t-butylamino group, which can significantly alter its chemical and biological properties compared to other similar nucleoside analogs. This uniqueness makes it a valuable compound for various research applications.
属性
CAS 编号 |
134934-86-4 |
|---|---|
分子式 |
C14H22N6O3 |
分子量 |
322.36 g/mol |
IUPAC 名称 |
(2R,3S,4S,5S)-2-(6-aminopurin-9-yl)-4-(tert-butylamino)-5-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C14H22N6O3/c1-14(2,3)19-8-7(4-21)23-13(10(8)22)20-6-18-9-11(15)16-5-17-12(9)20/h5-8,10,13,19,21-22H,4H2,1-3H3,(H2,15,16,17)/t7-,8-,10+,13-/m1/s1 |
InChI 键 |
PZDRIUCTYCVFFU-WKRBSTNYSA-N |
手性 SMILES |
CC(C)(C)N[C@@H]1[C@H](O[C@H]([C@H]1O)N2C=NC3=C(N=CN=C32)N)CO |
规范 SMILES |
CC(C)(C)NC1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


